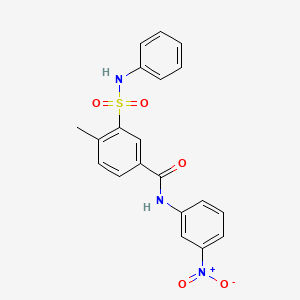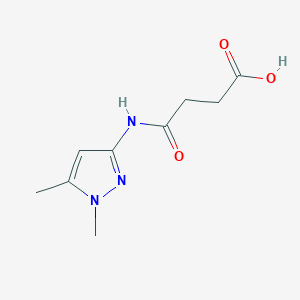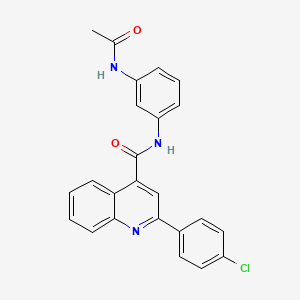![molecular formula C11H10N6O5S B4593348 2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID](/img/structure/B4593348.png)
2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID
Descripción general
Descripción
2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitroaniline group, a thioether linkage, and a tetrazole ring. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-nitroaniline with ethyl chloroacetate to form an intermediate, which is then subjected to further reactions to introduce the thioether and tetrazole functionalities. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The thioether linkage can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID involves its interaction with specific molecular targets. The nitroaniline group can participate in redox reactions, while the tetrazole ring can interact with metal ions and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-NITROANILINO)-2-OXOETHYL)THIO)ACETIC ACID: Similar structure but lacks the tetrazole ring.
2-(4-NITROANILINO)-2-OXOETHYL)THIO)ACETIC ACID: Similar structure with a different position of the nitro group.
Uniqueness
The presence of the tetrazole ring in 2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID distinguishes it from other similar compounds. This ring enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
2-[5-[2-(3-nitroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O5S/c18-9(12-7-2-1-3-8(4-7)17(21)22)6-23-11-13-14-15-16(11)5-10(19)20/h1-4H,5-6H2,(H,12,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAOEBBRWVUSTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=NN2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(tert-butyl)-4-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4593270.png)
![1-(4-methylphenyl)-5-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4593274.png)
![1-(2-METHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA](/img/structure/B4593279.png)
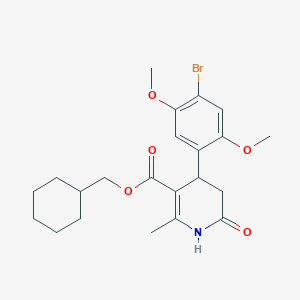
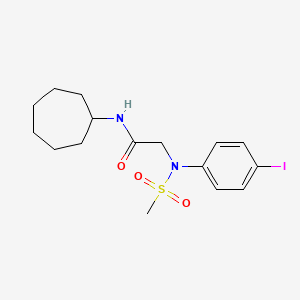
![N-(furan-2-ylmethyl)-2-[[2-(furan-2-ylmethylamino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B4593300.png)
![[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfonylpyrazol-3-yl] 2-nitrobenzoate](/img/structure/B4593311.png)
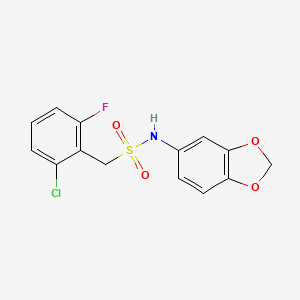
![(1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-CHLOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4593325.png)
![N-allyl-3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4593330.png)

